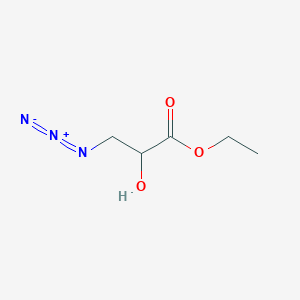

3-叠氮基-2-羟基丙酸乙酯

描述

Synthesis Analysis

The synthesis of azido-functionalized compounds is well-documented in the provided literature. For instance, a paper describes the synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s, which involves the ring-opening polymerization of ethylene oxide with allyl alcohol as an initiator, followed by the modification of the hydroxyl end to an azido group . Although this synthesis is for a polymer, the fundamental steps of introducing an azido group could be relevant to the synthesis of small molecules like Ethyl 3-azido-2-hydroxypropanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations . These methods could be applied to Ethyl 3-azido-2-hydroxypropanoate to determine its structure and conformation, which is crucial for understanding its reactivity and physical properties.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving azido compounds. For example, the azido functionality in the synthesized PEG derivatives is available for "click" conjugation reactions with alkyne groups . Similarly, Ethyl 3-azido-2-hydroxypropanoate could potentially participate in click chemistry, which is a powerful tool for creating diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-azido-2-hydroxypropanoate can be inferred from related compounds. For instance, the presence of azido and ester groups suggests that it would have polar characteristics and could be soluble in common organic solvents. The reactivity of the azido group also implies that the compound could be sensitive to thermal or photochemical stimuli, leading to nitrogen gas evolution .

科学研究应用

生物合成途径和生物塑料

3-叠氮基-2-羟基丙酸乙酯有可能用于生物塑料的生物合成途径。 例如,聚(3-羟基丙酸) [聚(3HP)] 是一种有希望替代石化柴油基塑料的材料 . 它是一种新型生物材料,因为其生物相容性、生物降解性和使用工程菌株进行高产合成 . 3-叠氮基-2-羟基丙酸乙酯作为 3-羟基丙酸的衍生物,可能在生产此类生物塑料中发挥作用。

杂环的合成

叠氮化物,如 3-叠氮基-2-羟基丙酸乙酯,通常用于合成各种杂环 . 这些杂环可用于生产各种药物和其他有机化合物 .

热物理性质研究

3-叠氮基-2-羟基丙酸乙酯可能用于与热物理性质相关的研究。 美国国家标准与技术研究院 (NIST) 已对该化合物的正常沸点、临界温度和临界压力进行了严格评估,并提出了建议 .

生物工程

鉴于其在生物塑料生物合成中的潜在作用,3-叠氮基-2-羟基丙酸乙酯也可用于生物工程研究,特别是在新材料和工艺开发方面 .

环境科学

作为可生物降解塑料生产中的潜在成分,3-叠氮基-2-羟基丙酸乙酯可能对环境科学研究感兴趣,特别是在减少塑料废物和促进可持续性相关的研究中 .

化学工程

安全和危害

Ethyl 3-azido-2-hydroxypropanoate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

未来方向

While the future directions for Ethyl 3-azido-2-hydroxypropanoate specifically are not mentioned in the search results, a related compound, Poly (3-hydroxypropionate), is seen as a promising alternative to petro-diesel based plastic . The β-alanine biosynthetic pathway is efficient in producing poly (3HP), and a Malonyl-CoA biosensor increases poly (3HP) yield .

属性

IUPAC Name |

ethyl 3-azido-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-5(10)4(9)3-7-8-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDVPDQIXXHLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN=[N+]=[N-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447144 | |

| Record name | Ethyl 3-azido-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

144888-69-7 | |

| Record name | Ethyl 3-azido-2-hydroxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)